molecular formula C13H14O6S B1364421 3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate CAS No. 6167-32-4

3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate

Cat. No. B1364421
CAS RN: 6167-32-4
M. Wt: 298.31 g/mol
InChI Key: XIOHREILWINAMO-UHFFFAOYSA-N
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Description

“3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C13H14O6S . It’s also known as CBI-BB ZERO/001247 . The compound is related to 3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol, which has the molecular formula C6H8O4 .


Molecular Structure Analysis

The molecular structure of 3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol, a related compound, includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 20 bonds. There are 12 non-H bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 2 seven-membered rings, 1 eight-membered ring, 1 hydroxyl group, 1 secondary alcohol, 3 ethers (aliphatic), and 1 Oxirane .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol, include a density of 1.6±0.1 g/cm3, a boiling point of 324.6±37.0 °C at 760 mmHg, and a flash point of 150.1±26.5 °C . It has 4 H bond acceptors, 1 H bond donor, and no freely rotating bonds .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Bicyclic and Tricyclic Compounds : Research shows the synthesis of bicyclo[3.3.1]nonane-3,7,9-trione and its acetals, leading to the formation of 1,3,6-trisubstituted 2-oxaadamantanes. These compounds are significant for developing various adamantane structures (Stutters & Lennartz, 1977).

  • Organic Salt Effects on Trioxane Synthesis : A study explored the influence of organic salts like sodium 4-methylbenzenesulfonate on 1,3,5-trioxane synthesis. The findings suggest that organic salts enhance sulfuric acid's catalytic activity and increase relative volatilities in synthesis processes (Yin, Hu, & Wang, 2016).

  • Crystal Structure Elucidation : The crystal structure of various compounds like betulin 3,28-di-O-tosylate featuring 4-methylbenzenesulfonate has been determined. These studies are crucial for understanding molecular conformations and interactions (Peipiņš et al., 2014).

Chemical Reactions and Properties

  • Solid-State Oxidation Studies : Investigations into the oxidation of 1,1,3,3-tetramethylguanidinium 4-methylbenzenesulfinate to its sulfonate form revealed insights into acid-base complex formations and crystal structure comparisons (Kaupang, Görbitz, & Bonge-Hansen, 2013).

  • Electron Impact Mass Spectra of Methylated Derivatives : The mass spectra of methylated derivatives of 3,7,9-trioxabicyclo[4·2·1]nonane have been examined. These studies help in understanding fragmentation and decomposition pathways in mass spectrometry analysis (Calinaud, Gelas, Horton, & Wanders, 1976).

Applications in Materials Science

  • Synthesis for Nonlinear Optical Properties : The synthesis of thienyl-substituted pyridinium salts with 4-methylbenzenesulfonate for nonlinear optical properties was investigated. Such studies are essential for the development of materials with specific optical characteristics (Li et al., 2012).

  • Corrosion Inhibition Studies : Research on the inhibition of Aluminum corrosion in sulfuric acid by synthesized compounds like 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate demonstrated significant corrosion inhibiting properties. These findings are valuable for industrial applications, particularly in metal preservation (Ehsani, Moshrefi, & Ahmadi, 2015).

properties

IUPAC Name

3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6S/c1-7-2-4-8(5-3-7)20(14,15)19-12-11-10(18-11)9-6-16-13(12)17-9/h2-5,9-13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOHREILWINAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(O3)C4COC2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate
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3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate
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3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate
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3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate
Reactant of Route 5
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3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate
Reactant of Route 6
3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate

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